molecular formula C12H10BrClN2O B2721202 4-Bromo-3-chloro-N-(1-cyanocyclopropyl)-5-methylbenzamide CAS No. 1825577-29-4

4-Bromo-3-chloro-N-(1-cyanocyclopropyl)-5-methylbenzamide

Cat. No.: B2721202
CAS No.: 1825577-29-4
M. Wt: 313.58
InChI Key: TXJWTMQRECVRGG-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-N-(1-cyanocyclopropyl)-5-methylbenzamide is a complex organic compound with a unique structure that includes bromine, chlorine, and a cyanocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-N-(1-cyanocyclopropyl)-5-methylbenzamide typically involves multiple steps, starting from commercially available precursors. The process may include halogenation, cyclopropanation, and amide formation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-N-(1-cyanocyclopropyl)-5-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Organometallic reagents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

4-Bromo-3-chloro-N-(1-cyanocyclopropyl)-5-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-N-(1-cyanocyclopropyl)-5-methylbenzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromo-3-chloro-N-(1-cyanocyclopropyl)-5-methylbenzamide include:

  • 4-Bromo-3-chloro-5-methylbenzamide
  • 4-Bromo-3-chloro-N-(cyclopropyl)-5-methylbenzamide
  • 4-Bromo-3-chloro-N-(1-cyanocyclopropyl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-3-chloro-N-(1-cyanocyclopropyl)-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O/c1-7-4-8(5-9(14)10(7)13)11(17)16-12(6-15)2-3-12/h4-5H,2-3H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJWTMQRECVRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)Cl)C(=O)NC2(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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